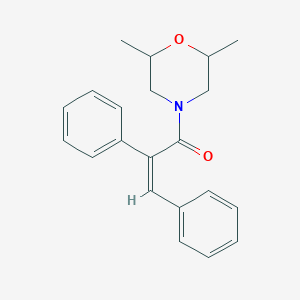![molecular formula C17H26ClN3O B5378309 N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it also has potential as a research tool in the field of neuroscience.
Mechanism of Action
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea acts as a selective agonist of the mu-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects such as sedation and euphoria.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It also produces sedative and anxiolytic effects, as well as respiratory depression at higher doses. In addition, it has been shown to produce rewarding effects in animal models, indicating its potential for abuse.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea in lab experiments is its selectivity for the mu-opioid receptor, which allows for the study of specific effects on this receptor without interference from other opioid receptors. However, its potency and potential for abuse also present limitations, as careful control of dosing and handling is necessary to ensure safety.
Future Directions
1. Further investigation of the pharmacological properties of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea, including its effects on other opioid receptors and its potential for abuse liability.
2. Development of new analogs of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea with improved selectivity and safety profiles.
3. Investigation of the role of the mu-opioid receptor in pain, reward, and addiction, and the potential for N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea and related compounds as research tools in these areas.
4. Exploration of the potential therapeutic applications of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea and related compounds, including the development of new analgesics and treatments for addiction.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea involves several steps, including the reaction of 4-chloroaniline with 3-(3,5-dimethyl-1-piperidinyl)propyl isocyanate to form the intermediate N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea. This intermediate is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea has potential as a research tool in the field of neuroscience due to its ability to selectively activate the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new analgesics and treatments for addiction.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3,5-dimethylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-13-10-14(2)12-21(11-13)9-3-8-19-17(22)20-16-6-4-15(18)5-7-16/h4-7,13-14H,3,8-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXQKVXXSQBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)




![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)